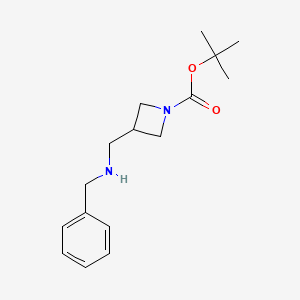

Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-14(12-18)10-17-9-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIROIAIOANJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697016 | |

| Record name | tert-Butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177947-98-7 | |

| Record name | tert-Butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Boc-Protected Azetidines

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry.[1] Its rising prominence is attributed to the unique conformational constraints and three-dimensionality it imparts to molecules, which can significantly enhance pharmacological properties.[1][2] The incorporation of azetidine moieties into drug candidates has been shown to improve critical parameters such as metabolic stability, aqueous solubility, and receptor selectivity.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[2][3]

The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of azetidine-containing molecules.[4][5] Its primary function is to ensure controlled reactivity of the azetidine nitrogen during synthetic manipulations.[4] However, the presence of the Boc group also profoundly influences the physicochemical properties of the azetidine intermediate. Understanding these properties is paramount for researchers in drug development, as they dictate the compound's behavior in biological systems and inform formulation strategies. This guide provides a comprehensive exploration of the key physicochemical properties of Boc-protected azetidines, offering both theoretical insights and practical experimental protocols.

Lipophilicity (LogP): Navigating the Hydrophilic-Lipophilic Balance

Lipophilicity, a measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6] A delicate balance is required; sufficient lipophilicity is necessary for membrane permeation, while excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[7]

The Boc group, with its bulky tert-butyl moiety, significantly increases the lipophilicity of the parent azetidine. This can be advantageous in modulating the overall LogP of a molecule to fall within a desirable range for oral bioavailability (typically LogP < 5).

Experimental Determination of LogP: The Shake-Flask Method (OECD 107)

The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the partitioning equilibrium.[6]

Causality Behind Experimental Choices:

-

n-Octanol: This solvent is chosen as the organic phase because its properties are believed to mimic those of biological membranes.

-

Pre-saturation: Pre-saturating the n-octanol and water phases with each other ensures that the volumes of the two phases do not change significantly upon addition of the solute, which could affect the concentration measurements.

-

Temperature Control: The partition coefficient can be temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.

-

Concentration Measurement: UV-Vis spectroscopy or HPLC are commonly used to determine the concentration of the analyte in each phase due to their sensitivity and accuracy.

Experimental Protocol:

-

Preparation of Pre-saturated Solvents:

-

Mix equal volumes of n-octanol and water in a separatory funnel.

-

Shake vigorously for 24 hours at the desired experimental temperature (e.g., 25 °C).

-

Allow the phases to separate completely. Drain and store each phase separately.

-

-

Sample Preparation:

-

Prepare a stock solution of the Boc-protected azetidine in the pre-saturated n-octanol. The concentration should be such that it can be accurately measured by the chosen analytical method.

-

-

Partitioning:

-

In a glass vial with a screw cap, add a known volume of the pre-saturated n-octanol stock solution and a known volume of the pre-saturated water. A phase volume ratio that ensures detectable concentrations in both phases is recommended (e.g., 1:1 or 1:10).

-

Cap the vial tightly and shake vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of the Boc-protected azetidine in each aliquot using a calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Calculate LogP as the base-10 logarithm of P.

-

Aqueous Solubility: A Prerequisite for Biological Activity

Aqueous solubility is a fundamental physicochemical property that significantly influences a drug's bioavailability.[8] A compound must possess a certain level of aqueous solubility to be absorbed from the gastrointestinal tract and transported in the bloodstream to its site of action.[9] Poor aqueous solubility is a major hurdle in drug development, often leading to erratic absorption and suboptimal therapeutic efficacy.[10]

The introduction of a Boc group generally decreases the aqueous solubility of an azetidine due to the hydrophobic nature of the tert-butyl group. However, the overall solubility of the molecule will also be influenced by other functional groups present.

Experimental Determination of Aqueous Solubility

Two common methods for determining aqueous solubility are the kinetic and thermodynamic (shake-flask) methods.[9][10] The kinetic method is a high-throughput screening assay often used in early discovery, while the thermodynamic method provides the equilibrium solubility, which is more relevant for lead optimization and formulation.[10][11][12]

Thermodynamic Solubility (Shake-Flask Method):

Causality Behind Experimental Choices:

-

Solid Compound: Using the solid form of the compound ensures that the measurement reflects the equilibrium between the dissolved and undissolved states.[11]

-

Prolonged Incubation: A long incubation period (24-72 hours) is necessary to ensure that true thermodynamic equilibrium is reached.[11]

-

Filtration/Centrifugation: This step is crucial to separate any undissolved solid from the saturated solution before concentration analysis.[8]

Experimental Protocol:

-

Sample Preparation:

-

Add an excess of the solid Boc-protected azetidine to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

-

Equilibration:

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-72 hours.

-

-

Phase Separation:

-

Filter the suspension through a low-binding filter (e.g., PVDF) or centrifuge at high speed to pellet the undissolved solid.

-

-

Analysis:

-

Carefully take an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[11]

-

-

Result:

-

The measured concentration represents the thermodynamic aqueous solubility of the compound.

-

Ionization Constant (pKa): The Influence of pH on Molecular Behavior

The pKa is a measure of the acidity or basicity of a functional group.[13] It is a critical parameter in drug development as it determines the charge state of a molecule at a given pH. The ionization state of a drug affects its solubility, permeability, and interaction with its biological target.[14]

The nitrogen atom of the azetidine ring is basic. However, in a Boc-protected azetidine, the lone pair of electrons on the nitrogen is involved in resonance with the carbonyl group of the carbamate, significantly reducing its basicity. Therefore, the pKa of the azetidine nitrogen in a Boc-protected derivative is very low and not physiologically relevant. The relevant pKa values for Boc-protected azetidines will typically arise from other functional groups on the molecule, such as a carboxylic acid. For example, 1-Boc-azetidine-3-carboxylic acid has a carboxylic acid moiety whose pKa will dictate its charge at physiological pH.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[14][15]

Causality Behind Experimental Choices:

-

Titration with Acid/Base: By systematically adding a strong acid or base, the ionization state of the analyte is changed, and the resulting change in pH is monitored.

-

Inflection Point: The pKa corresponds to the pH at which the functional group is 50% ionized, which is identified as the inflection point on the titration curve.[14]

-

Inert Atmosphere: Performing the titration under an inert atmosphere (e.g., nitrogen) prevents the dissolution of atmospheric CO2, which can form carbonic acid and interfere with the pH measurements.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve a known amount of the Boc-protected azetidine in a suitable solvent (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds).

-

-

Titration Setup:

-

Place the sample solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Maintain an inert atmosphere over the solution.

-

-

Titration:

-

Add a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH) in small, precise increments using a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the midpoint of the buffer region (the flattest part of the curve) or by calculating the first derivative of the titration curve, where the pKa corresponds to the peak.

-

Chemical Stability and Boc Deprotection

The Boc group is known for its stability under a wide range of conditions, including exposure to most nucleophiles and bases.[16] This robustness allows for selective chemical modifications at other positions of the azetidine ring or elsewhere in the molecule.

However, the Boc group is designed to be labile under acidic conditions.[16][17] This is the most common method for its removal (deprotection) to liberate the free azetidine nitrogen for subsequent reactions. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[18]

The thermal stability of the Boc group should also be considered. Prolonged exposure to high temperatures (typically above 85-90°C) can lead to thermal cleavage of the Boc group.[17][19]

Key Stability Considerations:

-

Acidic Conditions: Boc-protected azetidines are unstable in acidic environments. Storage and handling should be under neutral or slightly basic conditions to maintain the integrity of the protecting group.

-

Elevated Temperatures: Avoid prolonged heating to prevent thermal deprotection.

-

Orthogonal Protection Strategies: The stability of the Boc group to basic conditions allows for its use in conjunction with base-labile protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, in orthogonal protection schemes.[16]

Summary of Physicochemical Data

The following table summarizes available or calculated physicochemical properties for a representative Boc-protected azetidine, 1-Boc-azetidine-3-carboxylic acid.

| Property | Value | Source |

| Molecular Formula | C9H15NO4 | [20] |

| Molecular Weight | 201.22 g/mol | [21] |

| Melting Point | 102 °C | [20] |

| Calculated LogP | 0.4 | [21] |

| Topological Polar Surface Area | 66.8 Ų | [21] |

Conclusion

Boc-protected azetidines are valuable intermediates in the synthesis of novel therapeutics. A thorough understanding of their physicochemical properties—lipophilicity, solubility, pKa, and stability—is essential for medicinal chemists and drug development professionals. The Boc group exerts a significant influence on these properties, generally increasing lipophilicity and decreasing aqueous solubility, while rendering the azetidine nitrogen non-basic. The experimental protocols detailed in this guide provide a framework for the accurate determination of these critical parameters, enabling data-driven decisions in the design and optimization of azetidine-containing drug candidates.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Vertex AI Search.

- Azetidines in Drug Discovery - PharmaBlock. (n.d.). PharmaBlock.

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. (n.d.). BenchChem.

- Aqueous Solubility Assay - Enamine. (n.d.). Enamine.

- Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks. (2019, August 12). Technology Networks.

- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (n.d.). ChemRxiv.

- Determination of pKa Values by Liquid Chromatography. (n.d.). LCGC.

- (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ResearchGate. (2025, November 14). ResearchGate.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). DergiPark.

- pKa and log p determination | PPTX - Slideshare. (n.d.). Slideshare.

- LogP—Making Sense of the Value - ACD/Labs. (n.d.). ACD/Labs.

- Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). National Institutes of Health.

- Aqueous Solubility - Creative Biolabs. (n.d.). Creative Biolabs.

- Aqueous Solubility Assays - Creative Bioarray. (n.d.). Creative Bioarray.

- Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare.

- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. (2014, December 23). ACS Publications.

- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. (2011, October 25). University of Alberta.

- Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Encyclopedia.pub.

- Measuring aqueous solubility critical in drug development - Scientist Live. (2026, January 5). Scientist Live.

- The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (2025, August 6). ResearchGate.

- 1-Boc-Azetidine-3-carboxylic acid (CAS 142253-55-2) Properties | Density, Cp, Viscosity. (n.d.). Chemcasts.

- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019, January 30). JoVE.

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25). ACS Publications.

- A High-Throughput Method for Lipophilicity Measurement - PMC - NIH. (n.d.). National Institutes of Health.

- Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide - Benchchem. (n.d.). BenchChem.

- Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - NIH. (2017, July 21). National Institutes of Health.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023, January 21). National Institutes of Health.

- Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017, September 27). RSC Publishing.

- 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem. (n.d.). PubChem.

- Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Publications. (n.d.). ACS Publications.

- Stability and Storage of Boc-Protected Diamines: A Technical Guide - Benchchem. (n.d.). BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. nbinno.com [nbinno.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. staged.scientistlive.com [staged.scientistlive.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boc-Protected Amino Groups [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chem-casts.com [chem-casts.com]

- 21. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Substituted Azetidines

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry, appearing in numerous bioactive molecules and approved therapeutics.[1][2] Its inherent ring strain not only imparts unique conformational properties but also presents distinct challenges and signatures in spectroscopic analysis.[2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of substituted azetidines. By integrating foundational principles with field-proven insights, this document serves as a practical resource for unambiguous characterization, moving beyond data reporting to a deeper understanding of spectral features.

The Azetidine Scaffold: A Structural Primer

Before delving into spectral data, it is crucial to understand the structure of the azetidine ring. The four-membered ring is puckered, not planar, and its conformational dynamics are heavily influenced by the substitution pattern, particularly on the nitrogen atom and the C3 position. This puckering has profound implications for NMR coupling constants.

Below is the basic azetidine structure with conventional IUPAC numbering, which will be referenced throughout this guide.

Caption: Numbering scheme for the azetidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core

NMR spectroscopy is arguably the most powerful tool for the definitive structural and stereochemical assignment of substituted azetidines. The strained nature of the ring gives rise to characteristic chemical shifts and coupling constants.

¹H NMR Spectroscopy: Position and Stereochemistry

The proton NMR spectrum provides a wealth of information regarding the substitution pattern and the relative stereochemistry of substituents.

-

Chemical Shifts (δ): Protons on the azetidine ring typically resonate in the aliphatic region, but their exact chemical shift is highly sensitive to the electronic nature of substituents.

-

C2 and C4 Protons: These protons, being adjacent to the nitrogen atom, are the most downfield of the ring protons. Their chemical shifts typically range from δ 3.0 to 5.5 ppm . Electronegative substituents on the nitrogen or at C2/C4 will shift these signals further downfield. For example, in chloro-substituted azetidin-4-ones, the proton on the carbon bearing the chlorine can appear as far downfield as δ 5.14-5.36 ppm.[4]

-

C3 Protons: The protons at the C3 position are generally more shielded, appearing in the range of δ 2.0 to 4.0 ppm . The presence of gem-disubstitution or a single substituent at C3 will significantly alter this range and the multiplicity of the signals.

-

-

Coupling Constants (J): The analysis of proton-proton coupling constants is critical for determining stereochemistry. Due to the ring's puckered geometry, the dihedral angles between protons are constrained, which directly influences J-values according to the Karplus relationship.[5]

-

Geminal Coupling (²J): The coupling between two protons on the same carbon (e.g., at C3) is typically in the range of 5-12 Hz .

-

Vicinal Coupling (³J): This is the most informative coupling for stereochemical analysis. In four-membered rings, a clear distinction exists:

-

Causality Insight: This difference is a direct consequence of the dihedral angles in the puckered ring. The cis relationship corresponds to a dihedral angle that results in stronger coupling, whereas the trans relationship forces a dihedral angle closer to 90°, minimizing the coupling.[5] This empirical rule is a cornerstone of stereochemical assignment in β-lactams and other azetidine derivatives.[6]

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum confirms the carbon framework and is sensitive to the electronic environment of each carbon atom.

-

Chemical Shifts (δ):

-

C2 and C4: Similar to their attached protons, these carbons are deshielded by the adjacent nitrogen and resonate between δ 45 and 95 ppm .[4] The presence of strongly electron-withdrawing groups can push these shifts even further downfield.[4]

-

C3: The C3 carbon is typically the most shielded, with a chemical shift in the range of δ 20 to 45 ppm .

-

Azetidin-2-ones (β-Lactams): The carbonyl carbon (C2) of a β-lactam ring exhibits a characteristic chemical shift around δ 164-175 ppm .[4] This is slightly upfield compared to acyclic amides, a phenomenon attributed to the effects of ring strain on the carbonyl bond's hybridization and electron density.

-

| Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Key Influences |

| C2-H, C4-H | 3.0 - 5.5 | 45 - 95 | N-substituent, adjacent heteroatoms |

| C3-H | 2.0 - 4.0 | 20 - 45 | Ring substituents |

| C=O (Azetidinone) | - | 164 - 175 | Ring strain, N-substitution |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the azetidine structure, especially the highly characteristic carbonyl stretch in β-lactams.

-

N-H Stretch: For N-unsubstituted or secondary azetidines, a moderate absorption appears in the 3300-3150 cm⁻¹ region.[4]

-

C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹, typically in the 2970-2850 cm⁻¹ range.[4][8]

-

C=O Stretch (β-Lactam): This is the most diagnostic peak for azetidin-2-ones. The carbonyl absorption is found at a significantly higher frequency (1730-1780 cm⁻¹ ) than in acyclic amides (1650 cm⁻¹).[4]

-

Expert Insight: This high frequency is a direct result of the ~25.4 kcal/mol of ring strain.[2] The strain prevents the nitrogen lone pair from effectively delocalizing into the carbonyl (reducing the amide resonance), which increases the double-bond character of the C=O bond and shifts its stretching frequency higher. This peak is a hallmark of the β-lactam ring.

-

-

C-N Stretch: The C-N stretching vibration typically appears in the 1250-1100 cm⁻¹ region.[4]

-

Ring Vibrations: The azetidine ring itself has deformation and puckering modes, though these occur in the far-infrared region (e.g., ~650 cm⁻¹) and are less commonly used for routine characterization.[9]

| Vibration | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3150 | Moderate | Present in N-unsubstituted azetidines.[4] |

| C=O Stretch | 1730 - 1780 | Strong, Sharp | Diagnostic for azetidin-2-ones (β-lactams).[4] |

| C-H Stretch | 2970 - 2850 | Strong | Aliphatic C-H bonds. |

| C-N Stretch | 1250 - 1100 | Moderate |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electron Impact (EI) is a common ionization method that induces fragmentation.

-

Molecular Ion (M⁺): The presence of a single nitrogen atom means that, according to the Nitrogen Rule, the molecular ion will have an odd nominal mass.[10][11] This is a quick and useful check for sample purity and identity.

-

Fragmentation Pathways: The strained four-membered ring is prone to characteristic cleavage patterns upon ionization.

-

α-Cleavage: This is a dominant pathway for amines.[11] Cleavage of a C-C bond adjacent to the nitrogen atom (e.g., C2-C3 or C3-C4 bond) leads to a stable, resonance-delocalized iminium ion.

-

Ring Opening: The molecular ion can undergo ring-opening to form a linear radical cation, which then fragments further through pathways common to acyclic amines and alkanes.

-

Loss of Substituents: The loss of substituents from the nitrogen or the carbon framework provides obvious and easily identifiable fragments. For instance, an N-benzyl azetidine will almost invariably show a prominent peak at m/z 91, corresponding to the stable tropylium cation.

-

Caption: Common fragmentation paradigms for substituted azetidines in MS.

Integrated Protocol: A Self-Validating Workflow

Characterizing a novel substituted azetidine requires a cohesive workflow where each technique validates the others. Here is a field-proven, step-by-step methodology.

Caption: Integrated workflow for azetidine characterization.

Experimental Protocol Details

-

Sample Preparation: Ensure the sample is free of solvent and impurities. For NMR, dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00) if the solvent does not contain it.

-

Mass Spectrometry: For a stable, non-polar compound, GC-MS with electron impact (EI) ionization is effective. For more polar or fragile molecules, electrospray ionization (ESI) coupled with LC-MS is preferred to observe the protonated molecule [M+H]⁺.

-

Infrared Spectroscopy: The simplest method is Attenuated Total Reflectance (ATR), where a small amount of solid or liquid sample is placed directly on the crystal.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A typical experiment on a 400 MHz spectrometer may require 16-64 scans for a good signal-to-noise ratio.[4]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. As ¹³C has a low natural abundance, more scans are required (e.g., 1024-4096). A DEPT-135 experiment is invaluable, showing CH/CH₃ signals as positive and CH₂ signals as negative, while quaternary carbons are absent.

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks will appear between protons that are coupled (typically over 2-3 bonds). This is essential for tracing the proton connectivity around the azetidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. It is the most reliable way to assign carbon signals based on their known proton assignments.

-

By following this integrated approach, each piece of data serves as a check on the others, leading to a highly trustworthy and definitive structural assignment.

References

- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

- University of Oxford. (n.d.). Four-membered rings. In Organic Chemistry II.

-

Dennis, J. D., et al. (2021). High resolution Fourier transform infrared spectra and analysis of the ν14, ν15 and ν16 bands of azetidine. Journal of Molecular Spectroscopy. [Link]

-

Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

-

Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Reich, H. J. (n.d.). ¹H NMR Coupling Constants - Saturated 4-ring. Organic Chemistry Data. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry Connected. (n.d.). 318 NMR coupling. [Link]

-

Kaur, H., & Hundal, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(73), 46146-46177. [Link]

-

Sviatenko, L. K., & Shishkin, O. V. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2656-2679. [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. ajchem-a.com [ajchem-a.com]

- 5. chemistryconnected.com [chemistryconnected.com]

- 6. Four-membered rings [ns1.almerja.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

The Strategic Selection and Application of 3-Substituted Azetidine Building Blocks in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged motif in contemporary medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules.[1] This four-membered saturated heterocycle, particularly when substituted at the 3-position, offers a unique combination of structural rigidity, three-dimensionality (sp³-rich character), and metabolic stability that can significantly enhance solubility, reduce lipophilicity, and improve pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the commercial availability of 3-substituted azetidine building blocks, delves into the core synthetic strategies for their preparation, and offers expert insights into their strategic application in drug design and development.

The Azetidine Advantage: Why This Strained Ring is a Boon for Drug Discovery

The utility of the azetidine ring in drug discovery stems from its distinctive structural and electronic properties. The inherent ring strain of approximately 25.4 kcal/mol, while making its synthesis challenging, endows the scaffold with a pseudo-planar conformation that rigidly projects substituents into specific vectors in three-dimensional space.[2] This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.

Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine moiety, underscoring its value in creating successful therapeutics.[1][3] The introduction of substituents at the 3-position is a particularly powerful strategy for modulating a molecule's properties. For instance, a basic nitrogen at this position can be finely tuned for optimal pKa, while polar groups can enhance solubility and metabolic stability.

Navigating the Commercial Landscape: A Survey of Available 3-Substituted Azetidine Building Blocks

A growing number of chemical suppliers now offer a diverse array of 3-substituted azetidine building blocks, reflecting the increasing demand for these scaffolds in drug discovery programs. Key suppliers include Enamine, Life Chemicals, Sigma-Aldrich, Apollo Scientific, BOC Sciences, and Combi-Blocks. The available building blocks can be broadly categorized into 3-monosubstituted and 3,3-disubstituted azetidines.

Commercially Available 3-Monosubstituted Azetidines

This class of building blocks is foundational for introducing a single vector of diversity. Common substitution patterns include hydroxyl, amino, and aryl groups, often with the azetidine nitrogen protected with a Boc or Cbz group to facilitate further chemical transformations.

| Substitution Pattern | Example Compound | Key Suppliers |

| 3-Hydroxy | 3-Hydroxyazetidine hydrochloride | Sigma-Aldrich, TCI, ChemicalBook[4][5][6][7] |

| 3-Amino (Protected) | tert-Butyl (azetidin-3-yl)carbamate (3-Boc-aminoazetidine) | Sigma-Aldrich, Apollo Scientific[8][9] |

| Benzyl azetidin-3-ylcarbamate hydrochloride (3-Cbz-aminoazetidine HCl) | AChemBlock[10] | |

| 3-Aryl | 3-(4-Bromophenyl)azetidine | BOC Sciences[] |

| 3-Phenylazetidine hydrochloride | BOC Sciences[] | |

| 3-Alkoxy | 3-Isopropoxyazetidine | Sigma-Aldrich |

| 3-Thio | 3-(Methylthio)azetidine hydrochloride | Sigma-Aldrich |

| 3-Carboxylic Acid | Azetidine-3-carboxylic acid | Apollo Scientific[12] |

Commercially Available 3,3-Disubstituted Azetidines

The introduction of two substituents at the 3-position creates a quaternary center, offering a powerful strategy for exploring more complex chemical space and fine-tuning molecular properties. The commercial availability of these building blocks is more limited but growing, with a focus on spirocyclic and di-alkyl or aryl-substituted derivatives.

| Substitution Pattern | Example Compound | Key Suppliers |

| Spirocyclic | Spiro[azetidine-3,3'-pyrrolidine] derivatives | Enamine[13] |

| Di-alkyl | 3,3-Dimethylazetidine hydrochloride | BOC Sciences[] |

| Alkyl/Aryl | 3-Methyl-3-phenylazetidine derivatives | Enamine, Combi-Blocks |

| Alkyl/Functional Group | (3-Methylazetidin-3-yl)methanol hydrochloride | Apollo Scientific[14] |

Core Synthetic Strategies for Accessing 3-Substituted Azetidines

While the commercial availability of 3-substituted azetidines is expanding, in-house synthesis remains a crucial capability for accessing novel derivatives and scaling up lead compounds. The construction of the strained azetidine ring is the primary challenge, with several key strategies having emerged as reliable and versatile.

Intramolecular Cyclization: The Classical Approach

The most direct route to the azetidine ring involves the intramolecular cyclization of a 1,3-difunctionalized propane backbone. This typically involves the displacement of a leaving group at the γ-position by a nitrogen nucleophile.

Figure 1: General workflow for the synthesis of 3-substituted azetidines via intramolecular cyclization.

A common precursor for this strategy is a protected 3-amino-1-propanol derivative. The hydroxyl group is first activated by conversion to a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a base promotes intramolecular nucleophilic substitution to form the azetidine ring.

This protocol describes a typical two-step procedure starting from 3-amino-1,2-propanediol.

Step 1: Protection of the amino group

-

Dissolve 3-amino-1,2-propanediol in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the temperature at 0 °C.

-

Add a base, such as sodium hydroxide, to maintain a basic pH.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate) and purify by column chromatography.

Step 2: Intramolecular cyclization

-

Dissolve the Boc-protected amino diol in a suitable solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C.

-

Add a base, such as triethylamine, followed by methanesulfonyl chloride dropwise.

-

Stir the reaction at 0 °C for a few hours, then warm to room temperature.

-

Quench the reaction with water and extract the product.

-

Treat the crude mesylate with a strong base, such as sodium hydride, in a polar aprotic solvent like THF to effect cyclization.

-

Purify the resulting N-Boc-3-hydroxyazetidine by column chromatography.

Functionalization of the Azetidine Core: Building Complexity

An alternative and highly versatile approach is the functionalization of a pre-formed azetidine ring, typically N-Boc-azetidin-3-one. This commercially available ketone serves as a versatile intermediate for introducing a wide range of substituents at the 3-position.

Figure 2: Synthetic pathways for the functionalization of N-Boc-azetidin-3-one.

-

Prepare the Grignard reagent by reacting an aryl bromide (e.g., bromobenzene) with magnesium turnings in anhydrous THF under an inert atmosphere.

-

In a separate flask, dissolve N-Boc-azetidin-3-one in anhydrous THF and cool to -78 °C.

-

Slowly add the prepared Grignard reagent to the solution of N-Boc-azetidin-3-one.

-

Allow the reaction to stir at -78 °C for a few hours, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography to yield N-Boc-3-aryl-3-hydroxyazetidine.

Authoritative Grounding and Self-Validating Protocols

The synthetic protocols described herein are based on established and reliable methodologies. The choice of protecting groups, such as Boc, is critical as it allows for facile deprotection under acidic conditions, revealing the azetidine nitrogen for further functionalization. The purity of the building blocks should always be rigorously assessed by NMR and mass spectrometry to ensure the integrity of subsequent synthetic steps. When performing these syntheses, it is imperative to use anhydrous solvents and inert atmosphere techniques, particularly for organometallic reactions, to prevent quenching of reactive intermediates.

Conclusion and Future Outlook

The strategic incorporation of 3-substituted azetidines into drug candidates is a powerful approach to optimize their physicochemical and pharmacokinetic properties. The expanding commercial availability of these building blocks, coupled with robust and versatile synthetic methodologies, has made this valuable scaffold more accessible to medicinal chemists. As our understanding of the interplay between molecular structure and biological activity deepens, the demand for novel and diverse 3-substituted azetidines is expected to grow, further driving innovation in their synthesis and application.

References

-

Pharma Info Source. CAS 18621-18-6 suppliers. Retrieved from [Link]

-

Alcaraz, L., et al. (2018). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

-

AMERICAN ELEMENTS®. Azetidines. Retrieved from [Link]

-

Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry. [Link]

-

Combi-Blocks. Retrieved from [Link]

-

Metoree. (2026). 16 Azetidine Manufacturers in 2025. Retrieved from [Link]

-

PharmBricks Inc. Azetidines. Retrieved from [Link]

-

Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Aggarwal, V. K., et al. (2024). Divergent, Strain-Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation. Angewandte Chemie International Edition. [Link]

-

Li, Z., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

Li, Z., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]

- 5. 3-Hydroxyazetidine Hydrochloride | 18621-18-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 3-Hydroxyazetidine hydrochloride, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-(Boc-amino)azetidine 91188-13-5 [sigmaaldrich.com]

- 9. 91188-13-5 Cas No. | 3-Aminoazetidine, 3-BOC protected | Apollo [store.apolloscientific.co.uk]

- 10. 3-(Cbz-amino)azetidine hydrochloride 97% | CAS: 1203099-07-3 | AChemBlock [achemblock.com]

- 12. Heterocyclic Azetidines Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 13. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]

- 14. Azetidines Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged structural motif in contemporary drug discovery.[1] Its unique combination of properties—including high ring strain, a three-dimensional sp³-rich character, and conformational rigidity—confers significant advantages in modulating the physicochemical and pharmacokinetic profiles of bioactive molecules.[2][3] This guide provides a comprehensive analysis of the azetidine scaffold, delving into its fundamental structural properties, prevalent synthetic methodologies, and multifaceted roles in drug design. Through an examination of its application as a pharmacophore, a versatile bioisostere, and a key component in several FDA-approved drugs, this document serves as a technical resource for researchers and scientists engaged in the design and development of next-generation therapeutics.

The Azetidine Scaffold: Fundamental Properties and Conformational Analysis

The utility of the azetidine ring in medicinal chemistry is rooted in its distinct structural and electronic properties. Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), which influences its reactivity and conformation.[4] This inherent strain makes the scaffold conformationally restricted yet more metabolically stable than larger rings, providing a unique balance for drug design.[5][6]

To alleviate this strain, the azetidine ring adopts a non-planar, puckered conformation.[7] This puckering is a critical feature, as it dictates the spatial orientation of substituents and, consequently, their interaction with biological targets. The degree of puckering can be influenced by the substitution pattern on both the ring carbons and the nitrogen atom.[7][8] For instance, bulky substituents at the C3-position are generally favored in a pseudo-equatorial orientation to minimize steric hindrance.[7] This conformational rigidity is a key asset, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.[3][9]

The nitrogen atom within the ring acts as a hydrogen bond acceptor and its basicity can be fine-tuned by the choice of N-substituent, which in turn impacts properties like solubility and lipophilicity.[3][10]

Caption: Puckered conformation of the azetidine ring.

Table 1: Comparative Physicochemical Properties of Saturated Aza-heterocycles

| Property | Azetidine | Pyrrolidine | Piperidine |

|---|---|---|---|

| Ring Strain (kcal/mol) | ~25.4 | ~5.4 | ~0 |

| pKa (conjugate acid) | 11.29 | 11.27 | 11.12 |

| C-N-C Bond Angle | ~90° | ~108° | ~111° |

| Preferred Conformation | Puckered | Envelope/Twist | Chair |

Core Synthetic Strategies for Azetidine Scaffolds

Historically, the synthesis of the strained azetidine ring was considered challenging, limiting its widespread use.[11] However, significant advances have made these scaffolds much more accessible.[2][10] Methodologies generally focus on constructing the four-membered ring or functionalizing a pre-existing azetidine core.

Intramolecular Cyclization

This is a classical and direct approach, typically involving the formation of a C-N bond from a functionalized acyclic precursor.[12] The cyclization of γ-amino halides or γ-amino alcohols (or their derivatives with a suitable leaving group) is a common strategy.[1][12] The primary challenge is managing competing side reactions, such as elimination, and overcoming the entropic barrier to forming a four-membered ring.[12]

Caption: A generalized workflow for azetidine synthesis via intramolecular cyclization.

Cycloaddition Reactions

[2+2] cycloaddition reactions, particularly the Staudinger synthesis involving the reaction of a ketene and an imine, are powerful methods for constructing azetidin-2-ones (β-lactams).[13] While β-lactams are a crucial class of their own, they can also serve as precursors to fully saturated azetidines.[14] More recent developments include visible-light-mediated photocycloadditions, which offer green and stereoselective routes to the azetidine core.[2][4]

Functionalization of Pre-existing Rings

With the increasing commercial availability of simple azetidines like N-Boc-3-azetidinone, direct functionalization has become a highly modular approach.[15] This allows for the rapid generation of diverse libraries of substituted azetidines. Methods include:

-

Nucleophilic addition to azetidin-3-ones.

-

Metal-catalyzed cross-coupling reactions on halo-azetidines.

-

Direct C-H functionalization , an emerging area that allows for late-stage modification of the scaffold.[4]

Experimental Protocol: Synthesis of 3,3-Disubstituted Azetidines

The following protocol is adapted from a modular synthesis strategy using azetidinylation reagents, demonstrating a modern approach to creating functionalized azetidines.[5]

Objective: To synthesize a 3,3-disubstituted N-Boc-azetidine via a Lewis acid-catalyzed reaction of an azetidine trichloroacetimidate ester with a nucleophile.

Materials:

-

Scandium(III) triflate (Sc(OTf)₃)

-

Azetidine trichloroacetimidate ester (1)

-

Nucleophile (e.g., indole, silyl enol ether) (2)

-

4Å Molecular Sieves (activated)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Argon atmosphere

Procedure:

-

Activate 4Å molecular sieves (100 mg) by flame drying under vacuum for 10 minutes and allow to cool under an argon atmosphere.

-

To a dry reaction flask containing the activated molecular sieves, add Sc(OTf)₃ (9.8 mg, 0.02 mmol, 10 mol %).

-

Add the azetidine trichloroacetimidate ester (1) (0.20 mmol, 1.0 equiv) and the chosen nucleophile (2) (0.30 mmol, 1.5 equiv) to the flask.

-

Add anhydrous CH₂Cl₂ (1.5 mL) via syringe under argon.

-

Heat the reaction mixture to 35 °C and stir.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azetidine ester (1) is completely consumed (typically ~12 hours).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to afford the desired 3,3-disubstituted azetidine product.

Causality and Validation: The use of Sc(OTf)₃ as a Lewis acid is crucial for activating the trichloroacetimidate ester, making it susceptible to nucleophilic attack.[5] Anhydrous conditions and molecular sieves are essential to prevent hydrolysis of the catalyst and starting materials. The protocol's trustworthiness is validated by monitoring consumption of the starting material via TLC and purifying the final product by chromatography, which allows for isolation and subsequent characterization (e.g., by NMR and MS) to confirm its structure and purity.

The Role of Azetidine in Drug Design and Action

The azetidine scaffold's value is realized through its versatile applications in drug design, where it can serve as a core pharmacophore, a bioisosteric replacement to fine-tune properties, or a conformational constraint.

Azetidine as a Pharmacophore

In many bioactive molecules, the azetidine ring itself is a key pharmacophoric element that directly interacts with the biological target.[16] The nitrogen atom can act as a crucial hydrogen bond acceptor, while the rigid ring system orients appended functionalities in a precise vector toward specific binding pockets.[3][10] For example, in a series of STAT3 inhibitors, azetidine amides were developed where the ring system likely plays a role in orienting the molecule within the STAT3 protein.[17]

Azetidine as a Bioisostere

One of the most powerful applications of the azetidine ring is as a bioisostere—a substituent or group with similar physical or chemical properties that produces broadly similar biological effects. Azetidines are frequently used to replace other common chemical groups to overcome specific liabilities.

-

Replacement for Gem-Dimethyl or Tert-Butyl Groups: These lipophilic groups can sometimes lead to poor solubility or rapid metabolic oxidation. Replacing them with a polar, sp³-rich azetidine ring can increase solubility and block metabolic hotspots without drastically altering the molecule's steric profile.

-

Surrogate for Larger Rings (Piperidine, Pyrrolidine): In some cases, larger heterocyclic rings may confer undesirable properties like high lipophilicity or off-target activity (e.g., hERG inhibition). An "angular" spiro-azetidine can serve as an effective piperidine surrogate, maintaining a rigid three-dimensional structure while improving pharmacokinetic properties.[10]

-

Proline Mimic: L-azetidine-2-carboxylic acid (A2C) is a naturally occurring lower homologue of proline.[1][18] Its incorporation into peptides and proteins in place of proline can alter conformation and stability.[19][20] While this can be toxic, it is also a tool used to create non-native proteins for study and to design peptidomimetics with constrained conformations.[18][21]

Caption: Azetidine as a bioisostere for a tert-butyl group.

Case Studies: FDA-Approved Drugs Featuring the Azetidine Scaffold

The successful integration of the azetidine motif into marketed drugs underscores its importance in medicinal chemistry. Several FDA-approved drugs incorporate this scaffold to enhance metabolic stability, improve receptor selectivity, and optimize pharmacokinetic profiles.[2][3][10]

Table 2: Selected FDA-Approved Drugs Containing an Azetidine Moiety

| Drug Name | Target / Mechanism | Therapeutic Area | Role of the Azetidine Scaffold |

|---|---|---|---|

| Baricitinib | Janus kinase (JAK) inhibitor | Rheumatoid Arthritis, COVID-19 | The azetidine ring replaces a more traditional piperidine or pyrrolidine, contributing to improved selectivity and pharmacokinetic properties.[2][10] |

| Cobimetinib | MEK1/2 inhibitor | Oncology (Melanoma) | The 3-hydroxyazetidine moiety enhances solubility and provides a key interaction point within the kinase binding site, improving potency.[2][6][10] |

| Azelnidipine | Calcium channel blocker | Hypertension | The azetidine ring is integral to the dihydropyridine structure, influencing the drug's binding affinity and duration of action.[2][6][10] |

| Sarolaner | Isoxazoline parasiticide | Veterinary Medicine | The azetidine contributes to the overall three-dimensional shape required for potent activity against insect and acarine nerve-gated chloride channels.[2][10] |

These examples demonstrate that the azetidine scaffold is not merely a passive component but an active contributor to the overall success of a drug molecule, addressing specific challenges in potency, selectivity, and ADME properties.[2]

Future Perspectives and Conclusion

The role of the azetidine scaffold in medicinal chemistry continues to expand. Its application is growing in diverse and complex molecular architectures, including targeted protein degraders (PROTACs), covalent inhibitors, and peptide mimetics.[6] Ongoing research is focused on developing novel and more efficient synthetic routes, particularly for creating stereochemically complex and densely functionalized azetidines.[2][10]

References

- Review of 3-substituted azetidine synthesis methods. Benchchem.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.

- Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications.

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

- Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide. Benchchem.

- Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.

- Azetidines of pharmacological interest. PubMed.

- Substituted Azetidines in Drug Discovery. Life Chemicals.

- Azetidines in Drug Discovery. PharmaBlock.

- A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). PubMed.

- Two-Metal Enzyme Cascade Builds Azetidine Pharmacophore. Bioengineer.org.

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.

- The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)azetidine Derivatives. Benchchem.

- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

- The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed.

- Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Wiley Online Library.

- Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.

- Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. PMC - PubMed Central.

- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bioengineer.org [bioengineer.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Synthesis of Azetidines: Strategies and Methodologies for Modern Drug Discovery

Abstract

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a privileged structure in modern medicinal chemistry. Its unique conformational constraints and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a range of clinically approved drugs and developmental candidates, particularly in treatments for neurological diseases.[1][2][3] However, the inherent ring strain of the azetidine core presents significant synthetic challenges, especially for controlling stereochemistry.[1][4] This guide provides an in-depth exploration of the core strategies for the stereoselective synthesis of azetidines, offering field-proven insights into the causality behind experimental choices and detailing robust, validated protocols. We will traverse key methodologies including cycloadditions, intramolecular cyclizations, and ring-rearrangement reactions, with a focus on recent advancements that have made these valuable scaffolds more accessible to researchers in drug development.

The Strategic Imperative for Chiral Azetidines in Drug Design

Azetidines are prized in drug design for their ability to impart favorable physicochemical properties. The rigid, three-dimensional structure of the ring can enhance binding affinity to biological targets and improve metabolic stability.[3][5] Despite these advantages, their representation in FDA-approved drugs remains limited, a fact largely attributable to a historical lack of efficient and stereocontrolled synthetic methods.[3][5] The development of robust asymmetric syntheses is therefore critical to unlocking the full potential of this scaffold. This guide focuses on the primary classes of reactions that have proven most effective in achieving this goal.[1][6]

Core Synthetic Strategies: A Mechanistic Overview

The construction of the strained azetidine ring in a stereoselective manner requires carefully chosen strategies that can overcome unfavorable thermodynamics and control the spatial arrangement of substituents. The most successful approaches can be broadly categorized as follows.

[2+2] Cycloaddition: The Aza Paternò–Büchi Reaction

The most direct method for forming the azetidine ring is the [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction.[7][8] Historically, this approach has been challenging due to competing side reactions initiated by the photochemical excitation of the substrates.[7][8]

Causality of the Modern Approach: The key to overcoming these limitations has been the advent of visible-light-mediated triplet energy transfer.[9] By using a photocatalyst, such as an Iridium(III) complex, it is possible to excite the reaction components under much milder conditions (i.e., with visible light) without direct, high-energy UV irradiation of the imine.[1][5] This strategy selectively populates the reactive triplet state, minimizing undesired decay pathways and significantly improving reaction efficiency and scope.[5]

Workflow: Visible-Light-Mediated Aza Paternò–Büchi Reaction

Caption: Catalytic cycle for the visible-light-mediated aza Paternò–Büchi reaction.

This modern iteration of a classic reaction has transformed the accessibility of highly functionalized azetidines, allowing for both inter- and intramolecular variants with excellent diastereoselectivity.[5][9]

Intramolecular Ring-Closing Reactions

Forming one bond to close a pre-assembled carbon chain is a powerful and widely used strategy. The stereochemistry can be set in the acyclic precursor, which is often easier to control, and then translated to the final cyclic product.

A groundbreaking approach involves the direct cyclization of an amine onto an unactivated C-H bond. This is achieved through high-valent palladium catalysis.

Mechanistic Insight: The reaction, developed by Gaunt and co-workers, utilizes a Pd(II) catalyst and an oxidant.[1] The key mechanistic step involves the formation of a Pd(IV) intermediate, which then undergoes reductive elimination to form the C-N bond of the azetidine ring. The stereochemical information is carried through from the substrate, and the reaction demonstrates remarkable functional group tolerance.[1]

Workflow: Pd-Catalyzed C-H Amination

Caption: Simplified workflow for intramolecular C-H amination to form azetidines.

For substrates containing both a nucleophilic amine and a Michael acceptor, a 4-exo-tet ring closure provides an efficient route to functionalized azetidines. This strategy is particularly effective when starting from enantiopure precursors like β-amino alcohols, allowing for a direct transfer of chirality.[10] The key is the stereoselective formation of the C-C bond during the olefination step, followed by the diastereoselective cyclization.[10]

Ring Contraction and Expansion Strategies

Manipulating existing ring systems offers an elegant, albeit less common, pathway to chiral azetidines.

The synthesis of N-sulfonylazetidines can be achieved via the ring contraction of α-bromo-N-sulfonylpyrrolidinones.[1][11] This reaction proceeds via nucleophilic attack on the amide carbonyl, followed by an intramolecular S_N2 displacement of the bromide, effectively shrinking the five-membered ring to a four-membered one.[1] A notable feature of this method is that the diastereoselectivity of the final product can often be controlled by the choice of base used to initiate the contraction.[12]

Conversely, three-membered aziridines can be expanded to four-membered azetidines. A common method involves the reaction of N-sulfonylaziridines with dimethylsulfoxonium methylide.[11] This ylide acts as a one-carbon homologating agent, inserting a methylene group into the ring system. Microwave irradiation has been shown to significantly accelerate this transformation.[11]

Advanced Transition-Metal Catalysis: Asymmetric Difunctionalization

Recent innovations have pushed the boundaries of azetidine synthesis. One of the most powerful new methods is the copper-catalyzed asymmetric boryl allylation of azetines.[13]

Why This Method is Transformative: This reaction simultaneously installs two versatile functional groups (a boryl and an allyl group) across the double bond of an azetine precursor, creating two new stereocenters with exceptional control.[13] It provides access to a class of highly valuable 2,3-disubstituted azetidines that were previously very difficult to synthesize. The regio-, enantio-, and diastereoselectivity are typically complete, affording a single isomeric product.[13]

Catalytic Cycle: Copper-Catalyzed Boryl Allylation of Azetines

Caption: Catalytic cycle for the enantioselective difunctionalization of azetines.

Data Summary: Substrate Scope of Cu-Catalyzed Boryl Allylation [13]

| Entry | Azetine Substituent (R¹) | Allyl Phosphate (R²) | Yield (%) | e.e. (%) | d.r. |

| 1 | Phenyl | H | 95 | >99 | >20:1 |

| 2 | 4-MeO-Ph | H | 96 | >99 | >20:1 |

| 3 | 4-CF₃-Ph | H | 92 | >99 | >20:1 |

| 4 | 2-Naphthyl | H | 94 | >99 | >20:1 |

| 5 | Cyclohexyl | H | 85 | 99 | >20:1 |

| 6 | Phenyl | Methyl | 91 | >99 | >20:1 |

| 7 | Phenyl | Phenyl | 88 | >99 | >20:1 |

Data are representative examples adapted from the literature to illustrate the high efficiency and stereoselectivity of the method.

Field-Validated Experimental Protocols

The translation of synthetic strategy into practice requires robust and reproducible protocols. Here we detail methodologies for two of the key transformations discussed.

Protocol 1: Visible-Light-Mediated Intramolecular Aza Paternò–Büchi Reaction[5]

Objective: To synthesize a bicyclic azetidine via photocatalytic [2+2] cycloaddition.

Materials:

-

Imine-alkene substrate (1.0 equiv)

-

fac-[Ir(dFppy)₃] photocatalyst (1-2 mol%)

-

Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

-

Schlenk flask or reaction vial equipped with a magnetic stir bar

-

Visible light source (e.g., Blue LED lamp, 450 nm)

Procedure:

-

To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the imine-alkene substrate (e.g., 0.1 mmol).

-

Add the photocatalyst fac-[Ir(dFppy)₃] (e.g., 0.002 mmol, 2 mol%).

-

Add anhydrous, degassed solvent (e.g., 2.0 mL) via syringe.

-

Seal the flask and place it approximately 5-10 cm from the blue LED light source.

-

Stir the reaction mixture at room temperature while irradiating. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 12-24 hours), concentrate the reaction mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the desired azetidine product.

Self-Validation: The reaction's success is contingent on rigorous exclusion of oxygen, which can quench the excited state of the photocatalyst. Degassing the solvent (e.g., via three freeze-pump-thaw cycles) is critical for reproducibility.

Protocol 2: Ring Contraction of an α-Bromo N-Sulfonylpyrrolidinone[11]

Objective: To synthesize an α-carbonylated N-sulfonylazetidine.

Materials:

-

α-bromo N-sulfonylpyrrolidinone (1.0 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

Nucleophile (e.g., Methanol, large excess, can be used as co-solvent)

-

Anhydrous solvent (e.g., Acetonitrile, MeCN)

-

Round-bottom flask with a reflux condenser and magnetic stir bar

Procedure:

-

To a round-bottom flask, add the α-bromo N-sulfonylpyrrolidinone (e.g., 1.0 mmol) and anhydrous K₂CO₃ (3.0 mmol).

-

Add a solvent system of MeCN and the nucleophile (e.g., 9:1 MeCN:MeOH, 10 mL).

-

Heat the mixture to 60 °C with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Rinse the filter cake with additional solvent (e.g., Ethyl Acetate).

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the pure azetidine derivative.

Causality Note: The use of a carbonate base is crucial. Stronger, more nucleophilic bases can lead to elimination or other side reactions. The choice of nucleophile (alcohols, phenols, anilines) allows for the direct incorporation of diverse functionality at the α-position of the azetidine.[11]

Conclusion and Future Outlook

The stereoselective synthesis of azetidines has matured significantly, moving from a niche challenge to a field with a growing arsenal of reliable and versatile methods. The development of visible-light photocatalysis, advanced transition-metal-catalyzed C-H functionalization and difunctionalization reactions, and the refinement of classical cyclization and rearrangement strategies have made chiral azetidines more accessible than ever. These advancements empower medicinal chemists to more freely explore the valuable chemical space that these strained heterocycles occupy.

Future efforts will likely focus on expanding the scope of enantioselective catalytic methods, developing new reactions that build the ring from simple, achiral precursors, and applying these strategies to the synthesis of increasingly complex polycyclic systems and natural products. As the synthetic toolbox continues to grow, the prevalence of the azetidine motif in next-generation therapeutics is poised to increase dramatically.

References

- Title: Synthesis of Azetidines Source: Chinese Journal of Organic Chemistry URL

- Title: Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions Source: Nature Portfolio URL

- Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL

- Source: National Institutes of Health (NIH)

-

Title: Synthetic azetidines could help simplify drug design for neurological diseases Source: ScienceDaily URL: [Link]

-

Title: A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of Azetidines from Imines by Cycloaddition Reactions Source: Elsevier Shop URL: [Link]

-

Title: Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines Source: Journal of the American Chemical Society URL: [Link]

-

Title: Synthesis of azetidines by aza Paternò–Büchi reactions Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Azetidine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of Azetidines by Aza Paternò-Büchi Reactions Source: ResearchGate URL: [Link]

-

Title: Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing URL: [Link]

-

Title: Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis Source: Journal of the American Chemical Society URL: [Link]

-

Title: Asymmetric Synthesis of Functionalized Azetidines through Intramolecular Michael Additions Source: Thieme Connect URL: [Link]

-

Title: Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones Source: Organic Letters (ACS Publications) URL: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. sciencedaily.com [sciencedaily.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Azetidines [manu56.magtech.com.cn]

- 7. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. communities.springernature.com [communities.springernature.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Azetidine synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Reactivity of N-Boc protected azetidine derivatives

An In-depth Technical Guide to the Reactivity of N-Boc Protected Azetidine Derivatives

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important scaffolds in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain imparts unique chemical reactivity, while their rigid, three-dimensional structure can offer significant advantages in optimizing pharmacokinetic profiles.[1][3] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis and functionalization of azetidine derivatives. This guide provides a comprehensive technical overview of the reactivity of N-Boc protected azetidines, offering insights into their synthesis, functionalization, and the critical role of the Boc group in modulating their chemical behavior. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these valuable building blocks.